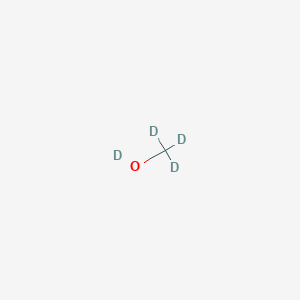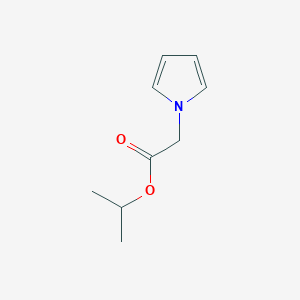
Isopropyl 2-(1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(1H-pyrrol-1-yl)acetate, also known as IPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its potential use in various fields.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(1H-pyrrol-1-yl)acetate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms through the disruption of cell membranes. It has been shown to have a broad spectrum of activity against various fungi and bacteria.
Biochemische Und Physiologische Effekte
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been shown to have low toxicity and is well-tolerated in vitro and in vivo. It has been shown to have no significant effect on the growth of mammalian cells and has been used as a solvent for various biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isopropyl 2-(1H-pyrrol-1-yl)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 2-(1H-pyrrol-1-yl)acetate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as an antifungal and antibacterial agent, and the exploration of its use in the synthesis of novel compounds with potential biological activity.
In conclusion, Isopropyl 2-(1H-pyrrol-1-yl)acetate is a unique chemical compound that has gained attention in scientific research due to its potential use in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential applications of Isopropyl 2-(1H-pyrrol-1-yl)acetate.
Synthesemethoden
The synthesis of Isopropyl 2-(1H-pyrrol-1-yl)acetate can be achieved through several methods, including the reaction of isopropyl chloroacetate with pyrrole in the presence of a base or the reaction of isopropylamine with 2-chloroacetyl pyrrole. The yield and purity of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been studied for its potential use in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, such as pyrrole-based polymers and heterocyclic compounds. Isopropyl 2-(1H-pyrrol-1-yl)acetate has also been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
157071-49-3 |
|---|---|
Produktname |
Isopropyl 2-(1H-pyrrol-1-yl)acetate |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
propan-2-yl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
XALJVOQNKFTSDJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Kanonische SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-aceticacid,1-methylethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



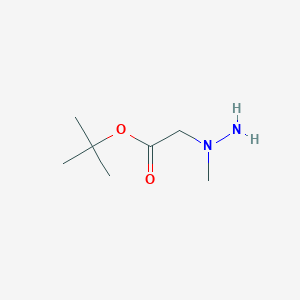
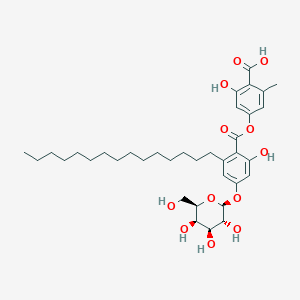
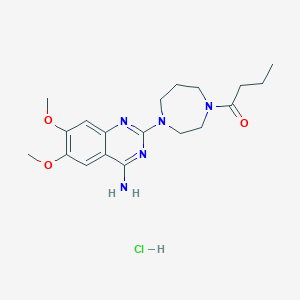
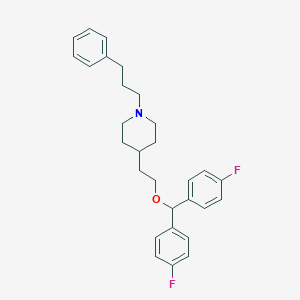
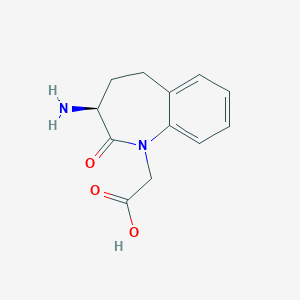
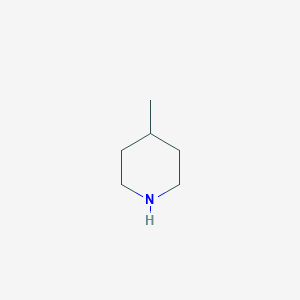
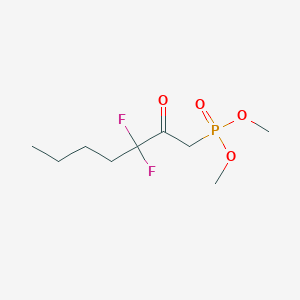
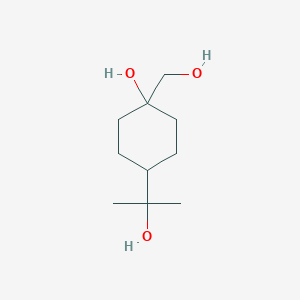
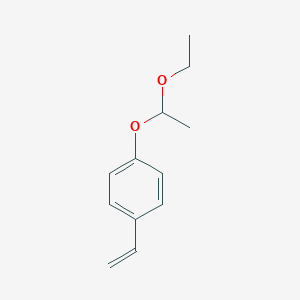
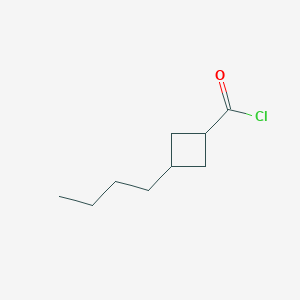

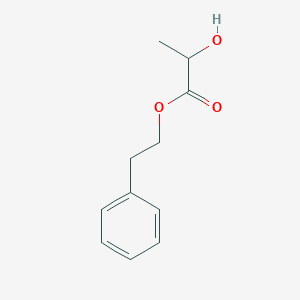
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
